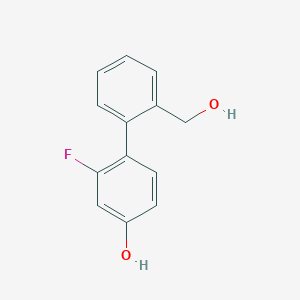
3-Fluoro-4-(2-hydroxymethylphenyl)phenol, 95%
Übersicht
Beschreibung
3-Fluoro-4-(2-hydroxymethylphenyl)phenol, 95% (3F4HMPP-95) is a synthetic compound with potential applications in the field of scientific research. It is a hydroxylated phenol derivative with a fluorine substitution at the 3-position. 3F4HMPP-95 has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Wirkmechanismus
The mechanism of action of 3-Fluoro-4-(2-hydroxymethylphenyl)phenol, 95% is not yet fully understood. However, it is believed that the hydroxyl group at the 2-position of the phenyl ring is responsible for the biological activity of this compound. The fluorine atom at the 3-position is believed to interact with the hydroxyl group, thus affecting the biological activity of the compound. Additionally, the hydroxyl group is believed to interact with proteins and enzymes, which may lead to changes in the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-4-(2-hydroxymethylphenyl)phenol, 95% have not yet been fully elucidated. However, it has been demonstrated to have antibacterial activity against certain bacterial species, including Escherichia coli and Staphylococcus aureus. Additionally, it has been shown to have antifungal activity against certain fungal species, including Candida albicans and Aspergillus niger.
Vorteile Und Einschränkungen Für Laborexperimente
3-Fluoro-4-(2-hydroxymethylphenyl)phenol, 95% has several advantages for laboratory experiments. It is a readily available compound, and its synthesis is relatively simple and straightforward. Additionally, it is a stable compound, and its structure is relatively easy to analyze and characterize. However, there are some limitations to using this compound for laboratory experiments. For example, its mechanism of action is not yet fully understood, and its effects on other biochemical and physiological processes are not yet known.
Zukünftige Richtungen
The potential applications of 3-Fluoro-4-(2-hydroxymethylphenyl)phenol, 95% are numerous. Future research should focus on elucidating its mechanism of action, as well as its effects on other biochemical and physiological processes. Additionally, further research should be conducted to determine its potential uses in pharmaceuticals, as well as its potential applications in other fields such as agriculture and food science. Finally, research should be conducted to explore its potential applications in the field of medical diagnostics and therapeutics.
Synthesemethoden
3-Fluoro-4-(2-hydroxymethylphenyl)phenol, 95% can be synthesized through a multi-step reaction involving the reaction of 4-hydroxybenzaldehyde with 2-amino-4-fluorophenol, followed by catalytic hydrogenation of the resulting product. The reaction is conducted in a solvent mixture of ethanol and water at a temperature of 80°C. The reaction is then quenched with aqueous sodium hydroxide solution. The reaction product is then purified by recrystallization in a solvent mixture of ethanol and water.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-(2-hydroxymethylphenyl)phenol, 95% has been studied for its potential application in scientific research. It has been used as a model compound for studying the structure-activity relationships of phenolic compounds, as well as their interactions with proteins and enzymes. It has also been used to study the effects of fluorine substitution on the biological activity of phenolic compounds. Additionally, it has been used to study the effects of hydroxylation on the biological activity of phenolic compounds.
Eigenschaften
IUPAC Name |
3-fluoro-4-[2-(hydroxymethyl)phenyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-13-7-10(16)5-6-12(13)11-4-2-1-3-9(11)8-15/h1-7,15-16H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBVCLMUVPTNGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=C(C=C(C=C2)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684139 | |
| Record name | 2-Fluoro-2'-(hydroxymethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262001-76-2 | |
| Record name | [1,1′-Biphenyl]-2-methanol, 2′-fluoro-4′-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262001-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-2'-(hydroxymethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















